molecular formula C6H12BrNO B1270460 4-(2-Bromoethyl)morpholine CAS No. 89583-07-3

4-(2-Bromoethyl)morpholine

Cat. No.: B1270460
CAS No.: 89583-07-3
M. Wt: 194.07 g/mol
InChI Key: CVMXEDZZSWLXPB-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)morpholine is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.
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Preparation Methods

Direct Alkylation of Morpholine with Bromoethyl Halides

The most straightforward approach involves the alkylation of morpholine using bromoethyl halides. This method leverages the nucleophilic nature of morpholine’s nitrogen atom to displace bromide from 1,2-dibromoethane or 2-bromoethyl bromide.

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where morpholine attacks the electrophilic carbon adjacent to the bromine atom. A base, such as potassium carbonate or sodium hydroxide, is often employed to neutralize the hydrogen bromide byproduct. Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with reactions conducted at reflux temperatures (40–80°C) for 6–24 hours.

Example Reaction:
$$
\text{Morpholine} + \text{2-Bromoethyl bromide} \xrightarrow{\text{Base, Solvent}} \text{4-(2-Bromoethyl)morpholine} + \text{HBr}
$$

Optimization and Challenges

  • Selectivity : Using 2-bromoethyl bromide instead of 1,2-dibromoethane minimizes di-alkylation byproducts.
  • Yield : Reported yields range from 56% to 97%, depending on the stoichiometry and purity of reagents.
  • Industrial Scalability : This method is favored for bulk production due to its simplicity and cost-effectiveness.

Table 1: Direct Alkylation Method Parameters

Reagent Base Solvent Temperature (°C) Time (h) Yield (%) Source
2-Bromoethyl bromide K2CO3 THF 60 12 97 (Cai et al.)
1,2-Dibromoethane NaOH DCM 40 24 56 (Takeda)

Bromination of 4-(2-Hydroxyethyl)morpholine

This two-step method involves synthesizing 4-(2-hydroxyethyl)morpholine followed by bromination of the hydroxyl group. The hydroxyl-to-bromine conversion is typically achieved using triphenylphosphine dibromide (PPh3Br2) in an Appel reaction.

Reaction Pathway

  • Synthesis of 4-(2-Hydroxyethyl)morpholine :
    Morpholine reacts with ethylene oxide under acidic or basic conditions to form the hydroxyethyl derivative.
  • Bromination :
    $$
    \text{4-(2-Hydroxyethyl)morpholine} + \text{PPh3Br2} \xrightarrow{\text{DCM}} \text{this compound} + \text{PPh3O} + \text{HBr}
    $$

Advantages and Limitations

  • Yield : Bromination yields exceed 85% when using stoichiometric PPh3Br2.
  • Purity : This route avoids alkylation byproducts, making it suitable for high-purity applications.
  • Cost : Triphenylphosphine dibromide is expensive, limiting industrial adoption.

Table 2: Bromination Method Parameters

Starting Material Brominating Agent Solvent Temperature (°C) Yield (%) Source
4-(2-Hydroxyethyl)morpholine PPh3Br2 DCM 25 89

Patented and Alternative Methodologies

Several patented approaches optimize selectivity and atom economy. For example, Cai et al. (US2008/58315 A1) describe a high-yield (97%) alkylation using 2-bromoethyl bromide under mild conditions. In contrast, Takeda’s EP278621 B1 employs 1,2-dibromoethane but achieves lower yields (56%) due to competing side reactions.

Key Innovations

  • Catalytic Systems : Some patents utilize phase-transfer catalysts to enhance reaction rates.
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction times and improves energy efficiency.

Table 3: Comparative Analysis of Patented Methods

Patent Reagent Catalyst Yield (%) Selectivity Industrial Viability
US2008/58315 A1 2-Bromoethyl bromide None 97 >99% High
EP278621 B1 1,2-Dibromoethane NaOH 56 85% Moderate

Critical Evaluation of Methodologies

Direct Alkylation vs. Bromination

  • Cost : Direct alkylation uses cheaper reagents but may require purification steps.
  • Environmental Impact : Bromination generates triphenylphosphine oxide waste, complicating disposal.
  • Scalability : Alkylation is more adaptable to large-scale production.

Emerging Trends

Recent advances focus on green chemistry principles , such as using ionic liquids as solvents or photocatalytic bromination to reduce hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)morpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.

    Reduction: The compound can be reduced to form the corresponding ethylmorpholine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Nucleophilic Substitution: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 4-(2-Ethyl)morpholine.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(2-Bromoethyl)morpholine serves as a key intermediate for constructing new compounds with potential pharmacological activities. It has been employed in:

  • Synthesis of Morpholines: As a precursor for morpholine derivatives used in pharmaceuticals .
  • Development of Novel Organic Reactions: Its reactivity allows chemists to explore new synthetic pathways and materials.

Biology

The compound is utilized in biological studies to investigate molecular interactions:

  • Ligand in Coordination Chemistry: It acts as a ligand, facilitating studies on metal complexes and their biological implications.
  • Cytotoxicity Studies: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including human breast cancer cells. This property positions it as a candidate for further investigation in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is critical for synthesizing certain pharmaceuticals:

  • Pharmaceutical Synthesis: It is involved in the production of drugs such as moclobemide, an antidepressant where it serves as an essential starting material .
  • Therapeutic Development: The compound's ability to form covalent bonds with nucleophilic sites enhances its potential in designing targeted therapies.

Case Studies

Several case studies illustrate the applications of this compound:

  • Synthesis of Pyridinium-based Monomers:
    • In a notable study, researchers utilized this compound to synthesize pyridinium-based monomers through nucleophilic aromatic substitution. This method demonstrated high yields and efficiency, showcasing its utility in polymer chemistry .
  • Cytotoxicity Evaluation:
    • In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cell lines. These investigations revealed significant cell death at certain concentrations, indicating its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)morpholine involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

  • 2-(4-Morpholine)ethyl bromide
  • N-Formylmorpholine
  • 4-(2-Chloroethyl)morpholine

Comparison: 4-(2-Bromoethyl)morpholine is unique due to the presence of a bromine atom, which makes it more reactive compared to its chloro and formyl counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis .

Biological Activity

4-(2-Bromoethyl)morpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C6_6H12_{12}BrNO
  • Molecular Weight : 174.07 g/mol
  • CAS Number : 42802-94-8

The compound exists in both hydrobromide and base forms, with the hydrobromide salt being more commonly referenced in biological studies due to its enhanced solubility and stability.

Synthesis

The synthesis of this compound involves several steps, beginning with the formation of morpholine derivatives. A notable method includes the reaction of morpholine with bromoethylamine under controlled conditions to yield the desired product. The synthesis process has been optimized to improve yield and purity, often utilizing solvents like methanol or dioxane to facilitate reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited dose-dependent cytotoxicity. The compound's mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be mediated through modulation of neurotransmitter systems and inhibition of oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The results indicated that at a concentration of 100 µM, the compound reduced cell viability by over 70% in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates .

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial for any potential therapeutic application. Preliminary toxicological evaluations indicate that this compound has a moderate toxicity profile, with LD50 values suggesting careful dosage regulation in therapeutic contexts . Long-term studies are required to fully understand its safety and side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Bromoethyl)morpholine?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting morpholine with 1,2-dibromoethane under basic conditions (e.g., KOH in DMF at 50°C) to replace one bromine atom while retaining the other for further functionalization . Alternative routes may use 2-bromoethylamine intermediates, but purity optimization requires careful control of stoichiometry and temperature to minimize di-substitution byproducts.

Q. How can the purity and structure of this compound be verified experimentally?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR should show characteristic signals: δ ~3.7 ppm (morpholine ring protons) and δ ~3.5 ppm (Br–CH2_2–CH2_2–N). 13^13C NMR confirms the bromoethyl moiety (δ ~30–35 ppm for CH2_2Br).
  • Mass Spectrometry (MS): ESI-MS or EI-MS should display a molecular ion peak at m/z 195.03 (C6_6H12_{12}BrNO+^+).
  • Elemental Analysis: Expected composition: C 36.77%, H 6.16%, N 7.14%, Br 40.77% .

Q. What safety precautions are critical when handling this compound?

  • Incompatibilities: Avoid strong acids, oxidizers, and anhydrides due to risk of exothermic decomposition .
  • Storage: Store in a cool, dry place (<25°C) in airtight glass containers. Classified as a combustible acute toxicant (Storage Class Code 6.1C) .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation .

Advanced Research Questions

Q. How does this compound function as a reagent in multi-step organic syntheses?

This compound serves as a versatile alkylating agent. For example:

  • Drug Intermediate Synthesis: It introduces morpholine-containing side chains via nucleophilic substitution (e.g., in cannabinoid receptor ligands, where it reacts with indole derivatives under AlCl3_3 catalysis) .
  • Coordination Chemistry: Analogous to 4-(2-Aminoethyl)morpholine, the bromoethyl derivative could act as a ligand precursor for transition metals (e.g., nickel or palladium) after bromine displacement .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

While notes miscibility with water for the aminoethyl analog, the bromoethyl derivative’s solubility may vary. Researchers should:

  • Validate Experimentally: Conduct solubility tests in water, ethanol, and DMSO at 25°C.
  • Monitor Stability: Use HPLC to detect hydrolysis byproducts (e.g., morpholine ethanol derivatives) in aqueous solutions .

Q. How can crystallization conditions be optimized for this compound derivatives?

For derivatives like picrate salts (e.g., 4-(2-Bromoethyl)morpholinium picrate):

  • Solvent Selection: Use ethanol/water mixtures (3:1 v/v) for slow evaporation.
  • Acid Addition: Add 5M HCl to protonate the morpholine nitrogen, enhancing crystal lattice stability.
  • X-ray Crystallography: Confirm hydrogen bonding patterns (e.g., C–H···O and N–H···O interactions) to refine crystallization protocols .

Q. What are the challenges in quantifying trace impurities in this compound batches?

  • Chromatographic Methods: Use reverse-phase HPLC with a C18 column (UV detection at 210 nm) to separate residual dibromoethane (<0.1% threshold).
  • Mass Spectrometry: HRMS can identify brominated dimers (e.g., bis-morpholinoethane) formed during synthesis .

Q. Methodological Guidance Table

ApplicationMethodKey ParametersReference
Synthesis Nucleophilic substitutionKOH, DMF, 50°C, 12h
Purification Column chromatographySilica gel, ethyl acetate/hexane (1:3)
Crystallization Slow evaporationEthanol/water + 5M HCl
Stability Testing Accelerated degradation40°C/75% RH, HPLC monitoring

Properties

IUPAC Name

4-(2-bromoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMXEDZZSWLXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363618
Record name 4-(2-bromoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89583-07-3
Record name 4-(2-bromoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 0.656 g (5 mmole) of 2-morpholin-4-yl-ethanol and 20 mL of dichloromethane at 0 degrees was added 2.49 g (7.5 mmole) of carbon tetrabromide and then 1.57 g (6 mmole) of triphenylphosphine. The mixture was stirred at ambient temperature overnight. The mixture was concentrated under reduced pressure and 50 mL of hexanes was added. The solid was removed by filtration and the filtrate was concentrated under reduced pressure. Purification of the residue by silica gel chromatography, eluting with ethyl acetate-hexanes (gradient 0:100-30:70) gave 0.580 g of 4-(2-bromo-ethyl)-morpholine as a colorless oil.
Quantity
0.656 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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